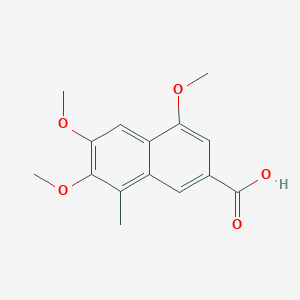
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl-
概要
説明
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- is an organic compound with the molecular formula C₁₅H₁₆O₅ and a molecular weight of 276.285 g/mol This compound is characterized by the presence of three methoxy groups and a methyl group attached to a naphthoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- typically involves the methylation of 4,6,7-trihydroxy-8-methyl-2-naphthoic acid using methyl iodide and a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to various biological effects . The exact mechanism depends on the specific derivative and its target.
類似化合物との比較
Similar Compounds
Uniqueness
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- is unique due to its specific substitution pattern on the naphthoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C15H16O5 |
|---|---|
分子量 |
276.28 g/mol |
IUPAC名 |
4,6,7-trimethoxy-8-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-8-10-5-9(15(16)17)6-12(18-2)11(10)7-13(19-3)14(8)20-4/h5-7H,1-4H3,(H,16,17) |
InChIキー |
DGQWWGKADBGHRR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














